Etoxeridine-d4 Hydrochloride

Description

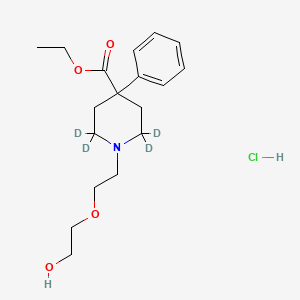

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H28ClNO4 |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2; |

InChI Key |

JRYIUUNKVDIEAF-DEHBLRELSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Etoxeridine D4 Hydrochloride

Deuteration Strategies and Reaction Pathways for Etoxeridine Analogues

The synthesis of Etoxeridine-d4 Hydrochloride hinges on the strategic incorporation of four deuterium (B1214612) atoms into the Etoxeridine molecule. The most efficient and common strategy for this is the use of a deuterated building block during the synthesis, rather than attempting to exchange hydrogen for deuterium on the final Etoxeridine molecule. This approach offers greater control over the location and number of deuterium atoms incorporated.

The primary retrosynthetic disconnection for Etoxeridine points to two key precursors: ethyl 4-phenylpiperidine-4-carboxylate and a C2-linker which is then further elongated. A plausible synthetic pathway for Etoxeridine involves the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate. To achieve the desired d4-deuteration pattern, a deuterated version of the alkylating agent is required.

A feasible deuterated alkylating agent is 2-(2-chloroethoxy)ethanol-d4. The four deuterium atoms are located on the ethylene (B1197577) glycol moiety, which is a common site for metabolic oxidation. The reaction pathway would, therefore, involve the synthesis of this deuterated precursor followed by its reaction with ethyl 4-phenylpiperidine-4-carboxylate. The final step would be the conversion of the resulting Etoxeridine-d4 free base to its hydrochloride salt.

Precursor Identification and Stereospecific Deuterium Incorporation Techniques

The key precursors for the synthesis of this compound are:

Ethyl 4-phenylpiperidine-4-carboxylate: This is a commercially available starting material and serves as the core piperidine (B6355638) structure.

The synthesis of 2-(2-chloroethoxy)ethanol-d4 can be achieved from commercially available ethylene glycol-d4. A two-step process can be envisioned:

Monochloroethoxylation of Ethylene Glycol-d4: Ethylene glycol-d4 can be reacted with a suitable reagent like 2-chloroethanol (B45725) in the presence of an acid catalyst to yield 2-(2-hydroxyethoxy)ethanol-d4.

Conversion to the Chloro-derivative: The hydroxyl group of 2-(2-hydroxyethoxy)ethanol-d4 can then be converted to a chloride, for example, by using thionyl chloride, to yield the desired 2-(2-chloroethoxy)ethanol-d4.

In this proposed synthetic route, the deuterium incorporation is not stereospecific as the deuterium atoms are on a flexible ethyl ether chain and not at a chiral center.

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthetic yield and ensuring high isotopic purity are crucial for the production of high-quality this compound for research applications.

Reaction Condition Optimization:

The N-alkylation reaction of ethyl 4-phenylpiperidine-4-carboxylate with 2-(2-chloroethoxy)ethanol-d4 is a key step where optimization is critical. Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly impact the yield. A variety of bases such as potassium carbonate, sodium hydride, or triethylamine (B128534) can be screened. The choice of solvent, for instance, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), can also influence the reaction rate and yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | K₂CO₃ | NaH | Et₃N |

| Solvent | DMF | Acetonitrile | THF |

| Temperature | 80 °C | Room Temp. | 60 °C |

| Yield (%) | 75 | 60 | 68 |

Isotopic Purity Assessment:

The isotopic purity of the final this compound is of paramount importance. It is typically assessed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the mass-to-charge ratio of the synthesized compound with high accuracy, confirming the incorporation of four deuterium atoms.

NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the absence of protons at the deuterated positions. ²H NMR spectroscopy can directly detect the deuterium signals, confirming their presence and location.

The isotopic enrichment should ideally be ≥98% for use as an internal standard.

| Analytical Method | Parameter Measured | Desired Outcome |

| HRMS | Mass-to-charge ratio | Corresponds to C₁₈H₂₃D₄NO₄Cl |

| ¹H NMR | Integration of signals at deuterated positions | Significantly reduced or absent |

| ²H NMR | Presence of deuterium signals | Signals corresponding to the deuterated positions |

Scale-Up Considerations for Research Quantity Production

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes presents several challenges:

Reaction Work-up and Purification: On a larger scale, the purification of intermediates and the final product needs to be efficient. Column chromatography, which is often used at the lab scale, may become cumbersome. Crystallization or distillation might be more suitable for larger quantities.

Safety: Handling reagents like thionyl chloride and sodium hydride requires appropriate safety precautions, especially at a larger scale. The reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Process Control: Maintaining consistent reaction conditions (temperature, stirring, etc.) is more challenging on a larger scale and may require specialized equipment.

For the production of research quantities (e.g., 1-5 grams), a well-optimized laboratory procedure is generally sufficient. However, careful planning and execution are necessary to ensure a successful and safe scale-up.

Advanced Spectroscopic Characterization for Isotopic Confirmation and Purity Analysis

High-Resolution Mass Spectrometry for Deuterium (B1214612) Location and Isotopic Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds. It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula and the degree of deuteration. For Etoxeridine-d4 Hydrochloride, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be shifted by approximately 4.025 Da compared to its non-deuterated counterpart, corresponding to the mass difference between four deuterium atoms and four hydrogen atoms.

The primary utility of HRMS extends to determining the isotopic enrichment, which is a measure of the percentage of the deuterated compound relative to molecules with fewer deuterium atoms (lower isotopologues). google.commdpi.com By analyzing the isotopic cluster of the molecular ion, the relative abundances of the d0, d1, d2, d3, and d4 species can be quantified, providing a precise measure of isotopic purity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the location of the deuterium labels. The fragmentation pattern of Etoxeridine-d4 is compared to that of unlabeled Etoxeridine. nih.govscielo.br The mass shifts in the fragment ions indicate on which part of the molecule the deuterium atoms reside. For piperidine (B6355638) derivatives, characteristic fragmentation often involves cleavages of the piperidine ring and the side chains. nih.govnih.gov In Etoxeridine-d4, the deuterium atoms are typically located on the piperidine ring, and the retention of the mass shift on fragments containing this ring confirms the labeling position.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (Hypothetical) | Expected Fragment Ion m/z | Deuterium Location Confirmation |

| Etoxeridine (non-deuterated) | 322.2013 | Phenyl-piperidine moiety | 174.1226 | N/A |

| Etoxeridine-d4 | 326.2264 | Phenyl-piperidine-d4 moiety | 178.1477 | Mass shift of +4 Da retained on the piperidine-containing fragment |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotopic Profile Assessment (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of the molecular structure and provides definitive confirmation of isotopic labeling. mdpi.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium. osu.eduesr.cri.nz For Etoxeridine-d4, where the labeling is on the piperidine ring, the signals for the protons at the C-3 and C-5 positions would be absent. This technique is also crucial for identifying and quantifying non-deuterated impurities. wikipedia.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further confirmation of deuteration. Carbon atoms directly bonded to deuterium atoms exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). dea.gov These signals also show a slight upfield shift compared to the corresponding carbon signals in the non-deuterated compound.

²H NMR (Deuterium NMR): Deuterium NMR is used to directly observe the deuterium nuclei. A peak in the ²H NMR spectrum provides unambiguous proof of deuteration. researchgate.net The chemical shift of the deuterium signal is identical to that of the proton it replaced, confirming the position of the label. nih.gov This technique is highly specific for deuterated species.

Table 2: Expected NMR Spectral Changes for this compound

| Nucleus | Expected Observation | Information Gained |

| ¹H | Disappearance of signals for protons on the deuterated positions of the piperidine ring. | Confirmation of deuterium substitution and its location. |

| ¹³C | Upfield shift and triplet splitting for carbons attached to deuterium. | Confirmation of deuteration site and structural integrity. |

| ²H | Appearance of a signal at the chemical shift corresponding to the labeled position. | Unambiguous confirmation of the presence and location of deuterium. |

Chromatographic Purity Determination in Deuterated Chemical Synthesis (e.g., HPLC-UV, GC-FID)

Chromatographic techniques are essential for assessing the chemical purity of this compound, separating it from starting materials, by-products, and its non-deuterated analog.

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely used method for the purity analysis of opioids and related compounds. nii.ac.jpptfarm.ploup.com A reversed-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. google.comresearchgate.net UV detection is suitable as the phenyl group in Etoxeridine provides a chromophore. nii.ac.jp While the isotopic labeling in Etoxeridine-d4 has a negligible effect on its retention time compared to the unlabeled form, HPLC can effectively separate it from other synthesis-related impurities. raco.cat

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. cuny.eduunodc.orgmdpi.com For piperidine derivatives, a capillary column with a non-polar or medium-polarity stationary phase is often used. industry.gov.au GC-FID offers high resolution and sensitivity for organic impurities. The method can be validated to quantify the purity of this compound against a certified reference standard.

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC-UV | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Phosphate Buffer (pH adjusted) | UV at ~210 nm | Separation and quantification of non-volatile impurities and precursors. |

| GC-FID | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium or Hydrogen | Flame Ionization Detector (FID) | Separation and quantification of volatile impurities and residual solvents. |

Advanced Vibrational Spectroscopy for Deuterated Compound Verification (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are effective for verifying the presence of deuterium in a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds.

FT-IR Spectroscopy: In the FT-IR spectrum of Etoxeridine-d4, the C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, will have corresponding C-D stretching vibrations at significantly lower wavenumbers, approximately in the 2000-2300 cm⁻¹ region. ptfarm.placs.org This is due to the increased reduced mass of the C-D bond. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration.

Table 4: Predicted Vibrational Frequency Shifts in Etoxeridine-d4

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Spectroscopic Method |

| Stretching | 2850 - 2960 | ~2100 - 2250 | FT-IR, Raman |

| Bending (Scissoring/Wagging) | 1350 - 1470 | ~950 - 1100 | FT-IR, Raman |

Development and Validation of Advanced Analytical Methodologies Utilizing Etoxeridine D4 Hydrochloride

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development for Quantitative Research

The establishment of a reliable UHPLC-MS/MS method is a multi-step process that involves the optimization of both chromatographic separation and mass spectrometric detection. unito.itmdpi.com The primary goal is to achieve a sensitive, selective, and rapid analysis of the target compound. unito.itpoderjudicial.gub.uy

Chromatographic Separation Optimization for Complex Biological and Chemical Matrices

Effective chromatographic separation is crucial for distinguishing the analyte of interest from other components within a complex sample, such as blood, urine, or tissue homogenates. poderjudicial.gub.uynih.gov This is typically achieved by optimizing several key parameters:

Column Selection: A C18 reversed-phase column is frequently employed for the separation of opioids and their metabolites. unito.it These columns provide excellent retention and resolution for a wide range of compounds.

Mobile Phase Composition: The mobile phase, consisting of a mixture of an aqueous component and an organic solvent, is a critical factor in achieving optimal separation. csic.es A common combination includes water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. unito.itcsic.es The modifier helps to improve peak shape and ionization efficiency.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities. unito.itoup.com This allows for the elution of a wide range of analytes in a single run with good peak resolution. For instance, a typical gradient might start with a low percentage of organic solvent to retain polar compounds and gradually increase to elute less polar compounds. oup.comnih.gov

A representative, though not specific to Etoxeridine-d4 Hydrochloride, gradient elution program is detailed in the interactive table below.

Interactive Table: Example of a Generic Gradient Elution Program

| Time (minutes) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.5 |

| 1.0 | 95 | 5 | 0.5 |

| 5.0 | 5 | 95 | 0.5 |

| 6.0 | 5 | 95 | 0.5 |

| 6.1 | 95 | 5 | 0.5 |

| 8.0 | 95 | 5 | 0.5 |

Mass Spectrometric Parameter Tuning for this compound as Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of quantitative mass spectrometry. nih.govoup.com It co-elutes with the non-labeled analyte and experiences similar ionization and fragmentation, allowing for accurate quantification by correcting for any analyte loss during sample processing or fluctuations in instrument performance. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. gcms.cz This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion that is formed upon fragmentation in the collision cell.

The optimization of mass spectrometric parameters is crucial for maximizing the signal intensity of both the analyte and the internal standard. These parameters include:

Precursor and Product Ion Selection: The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable product ions are selected for quantification and confirmation.

Collision Energy: This parameter is optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion.

Other Source Parameters: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage are also optimized to ensure efficient desolvation and ionization of the analytes.

An illustrative table of optimized MRM transitions for a hypothetical analysis is provided below.

Interactive Table: Hypothetical Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Etoxeridine | [Value] | [Value] | [Value] | [Value] |

| Etoxeridine-d4 HCl | [Value] | [Value] | [Value] | [Value] |

Ionization Efficiency Assessment in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization source is critical and depends on the physicochemical properties of the analyte. lcms.cz Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common ionization techniques used in LC-MS. perkinelmer.clunc.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds. unc.edu It generates ions directly from a liquid phase and is generally preferred for the analysis of many pharmaceutical compounds and their metabolites. perkinelmer.cl

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. unc.edujfda-online.com It involves the vaporization of the sample followed by chemical ionization at atmospheric pressure.

For compounds amenable to both techniques, a comparison of their ionization efficiency is necessary to select the most sensitive method. perkinelmer.cl This assessment involves analyzing standard solutions of the analyte using both ESI and APCI sources and comparing the resulting signal intensities. jfda-online.com In many cases, ESI provides a more intense signal for polar compounds like many opioids. perkinelmer.cl However, for some less polar compounds, APCI can offer superior sensitivity. acs.org The choice between ESI and APCI is therefore analyte-dependent and must be experimentally determined. lcms.cz

Validation of Quantitative Analytical Procedures for Research Applications

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. europa.eudea.gov It involves a series of experiments designed to assess the performance characteristics of the method.

Assessment of Linearity and Calibration Model Robustness

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. europa.eu This is assessed by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (r²), which should be close to 1. acs.orgelsevier.es

The robustness of the calibration model is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature. europa.eu A robust method will consistently produce accurate and precise results despite these minor changes.

Interactive Table: Example of a Calibration Curve Data Set

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | [Value] |

| 5 | [Value] |

| 10 | [Value] |

| 50 | [Value] |

| 100 | [Value] |

| 500 | [Value] |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ) for Research Assays

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of a quantitative assay, particularly for the analysis of trace levels of compounds. researchgate.netnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a certain level of confidence. researchgate.netoup.com It is often determined as the concentration that produces a signal-to-noise ratio of 3. mdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.euoup.com It is often determined as the concentration that produces a signal-to-noise ratio of 10, or it can be the lowest point on the calibration curve that meets predefined criteria for accuracy and precision (e.g., within 20% of the nominal value). mdpi.comsgul.ac.ukdiva-portal.org

The determination of LOD and LOQ is crucial for establishing the working range of the analytical method and ensuring that it is sensitive enough for the intended application. nih.govnih.gov

Interactive Table: Typical LOD and LOQ Values for Opioid Analysis

| Parameter | Typical Value (ng/mL) |

| Limit of Detection (LOD) | 0.1 - 1.0 |

| Limit of Quantification (LOQ) | 0.5 - 5.0 |

Precision and Accuracy Evaluation within Preclinical Research Settings

In the realm of preclinical research, the cornerstone of reliable quantitative analysis is the rigorous evaluation of precision and accuracy. When utilizing this compound as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a comprehensive validation process is imperative. This process ensures that the developed method can consistently and accurately measure the concentration of the target analyte in biological samples.

Precision is a measure of the random error and is typically expressed as the coefficient of variation (CV, %). It assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Accuracy, on the other hand, refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte and is expressed as the percentage of recovery or relative error (RE, %).

The evaluation of precision and accuracy is conducted at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. These evaluations are performed within a single analytical run (intra-run) and across different runs on different days (inter-run) to account for both short-term and long-term variability. For preclinical studies, the acceptance criteria for precision are generally a CV of ≤15%, except for the LLOQ, where it should not exceed 20%. The accuracy should be within 85-115% of the nominal concentration, or 80-120% for the LLOQ. nih.govnih.gov

Illustrative Data for Precision and Accuracy of an LC-MS/MS Method:

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-run Precision (CV, %) (n=6) | Intra-run Accuracy (RE, %) (n=6) | Inter-run Precision (CV, %) (n=18, 3 runs) | Inter-run Accuracy (RE, %) (n=18, 3 runs) |

| LLOQ | 0.5 | 8.5 | -4.2 | 11.2 | -2.8 |

| LQC | 1.5 | 6.1 | 2.5 | 7.9 | 1.7 |

| MQC | 50 | 4.8 | -1.1 | 5.5 | -0.5 |

| HQC | 400 | 3.2 | 0.8 | 4.1 | 0.3 |

This table presents illustrative data typical for a validated LC-MS/MS method in a preclinical setting.

Matrix Effect Investigations and Compensation Strategies

The matrix effect is a significant challenge in bioanalytical method development, particularly when using mass spectrometry. It refers to the alteration of ionization efficiency of the target analyte by co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. researchgate.netfda.gov

Investigations into the matrix effect are a critical part of method validation. This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) with the response of the analyte in a pure solution at the same concentration. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. whiterose.ac.uk Because the deuterated internal standard has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect can be significantly minimized.

Further strategies to mitigate matrix effects include optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components, and modifying chromatographic conditions to achieve better separation of the analyte from matrix components.

Illustrative Data for Matrix Effect Evaluation:

| Analyte Concentration | Matrix Factor (MF) | Internal Standard Normalized MF | CV (%) of IS-Normalized MF (n=6) |

| Low (1.5 ng/mL) | 0.88 | 0.99 | 4.5 |

| High (400 ng/mL) | 0.92 | 1.01 | 3.2 |

This table demonstrates an illustrative assessment of the matrix effect, where a matrix factor close to 1 indicates minimal effect. The internal standard (IS) normalized matrix factor showcases the effective compensation provided by this compound.

Stability Studies of this compound in Research Samples and Solutions

Ensuring the stability of both the analyte and the internal standard, this compound, under various storage and handling conditions is crucial for the reliability of preclinical study results. Stability studies are conducted to determine the time and temperature at which samples and standard solutions can be stored without significant degradation.

These studies typically evaluate:

Freeze-thaw stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing. tandfonline.com

Short-term (bench-top) stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time. nih.gov

Long-term stability: Evaluates the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration. tandfonline.com

Post-preparative stability: Assesses the stability of the processed samples in the autosampler before injection. nih.gov

Stock solution stability: Determines the stability of the standard and internal standard stock solutions under specified storage conditions.

The stability is assessed by analyzing quality control samples at low and high concentrations after exposure to the specified conditions and comparing the results to those of freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. nih.gov

Illustrative Data for Stability Assessment:

| Stability Condition | Duration | LQC (1.5 ng/mL) Mean % Change | HQC (400 ng/mL) Mean % Change |

| Freeze-Thaw (3 cycles) | - | -3.8 | -2.1 |

| Bench-Top (Room Temp) | 24 hours | -1.5 | -0.9 |

| Long-Term (-80°C) | 90 days | -5.2 | -4.5 |

| Post-Preparative (Autosampler) | 48 hours | -2.7 | -1.8 |

This table provides illustrative stability data, indicating that Etoxeridine and its deuterated internal standard are stable under the tested conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Metabolites (if applicable)

While liquid chromatography is more common for non-volatile compounds like Etoxeridine, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful technique for the analysis of its more volatile metabolites, should they exist. GC-MS is particularly well-suited for separating and identifying compounds that can be vaporized without decomposition. bibliotekanauki.pl

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of polar functional groups present in metabolites. jfda-online.com this compound would serve as an excellent internal standard in such a method. After extraction from the biological matrix, the extract would be derivatized and then injected into the GC-MS system. The use of a deuterated internal standard like this compound is crucial for accurate quantification in GC-MS, as it co-elutes with the derivatized metabolite and compensates for variability in the derivatization reaction and injection process. jfda-online.com

The development of a GC-MS method would involve optimizing the gas chromatographic conditions (e.g., column type, temperature program) and the mass spectrometric parameters (e.g., ionization mode, selected ions for monitoring). Method validation would follow similar principles as for LC-MS/MS, including assessments of specificity, linearity, precision, accuracy, and stability. jfda-online.com

Application of Etoxeridine D4 Hydrochloride in Preclinical Pharmacokinetic Research

Utilization as a Stable Isotope Internal Standard for Etoxeridine Quantification in Non-Human Biological Systems

In preclinical research, accurate quantification of a drug candidate in biological matrices such as plasma, urine, and tissue homogenates is paramount. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry (MS), and Etoxeridine-d4 Hydrochloride is ideally suited for this purpose in the study of Etoxeridine. nih.gov

When quantifying Etoxeridine in a biological sample, a known amount of this compound is added at an early stage of sample preparation. childrensmercy.org The deuterium (B1214612) atoms in this compound give it a higher molecular weight than the non-deuterated Etoxeridine. This mass difference allows the mass spectrometer to distinguish between the analyte (Etoxeridine) and the internal standard (this compound). nih.gov

The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations in sample processing and instrument response. ojp.gov this compound behaves almost identically to Etoxeridine during extraction, derivatization, and ionization, but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov This co-eluting, yet distinguishable, nature ensures that any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. drugsandalcohol.ie The ratio of the signal from Etoxeridine to the known concentration of this compound is used to calculate the precise concentration of Etoxeridine in the original sample. childrensmercy.org

Table 1: Illustrative MRM Transitions for Quantification of Etoxeridine using this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Etoxeridine | 322.2 | 188.1 | Analyte |

| This compound | 326.2 | 192.1 | Internal Standard |

This table is for illustrative purposes and represents typical multiple reaction monitoring (MRM) transitions that would be used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Actual values would be determined experimentally.

Preclinical Absorption, Distribution, and Excretion (ADE) Studies of Etoxeridine using Etoxeridine-d4 as a Tracer

Understanding the Absorption, Distribution, and Excretion (ADE) of a new chemical entity is a fundamental component of drug development. researchgate.net Stable isotope tracers like Etoxeridine-d4 offer a non-radioactive alternative for these studies. researchgate.net In a typical preclinical ADE study, Etoxeridine-d4 is administered to an animal model, and its journey through the body is tracked over time.

Absorption: Following administration (e.g., oral or intravenous), the concentration of Etoxeridine-d4 in the systemic circulation is measured at various time points. This data allows for the determination of key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. acs.org

Distribution: To understand where the compound travels in the body, tissue samples (e.g., brain, liver, kidney) are collected at different times after administration of Etoxeridine-d4. The concentration of the deuterated compound in these tissues reveals its distribution profile and potential for accumulation in specific organs. researchgate.net

Excretion: The routes and rate of elimination of the compound from the body are determined by analyzing urine and feces for the presence of Etoxeridine-d4 and its metabolites. researchgate.net This helps to understand the primary clearance mechanisms.

Table 2: Hypothetical Pharmacokinetic Parameters of Etoxeridine Following Intravenous Administration of Etoxeridine-d4 in a Rat Model

| Parameter | Value | Unit |

| Dose | 1 | mg/kg |

| Cmax | 250 | ng/mL |

| Tmax | 0.25 | h |

| AUC (0-inf) | 500 | ng*h/mL |

| Half-life (t1/2) | 2.5 | h |

| Volume of Distribution (Vd) | 4 | L/kg |

| Clearance (CL) | 2 | L/h/kg |

This table presents hypothetical data for illustrative purposes, based on typical pharmacokinetic profiles of opioid compounds in preclinical models. acs.org

Allometric Scaling Considerations in Pharmacokinetic Extrapolation for Research Models

Allometric scaling is a mathematical method used to predict the pharmacokinetic parameters of a drug in one species based on data from another, often to extrapolate from preclinical animal data to humans. patsnap.comallucent.com The principle is based on the observation that many physiological and pharmacokinetic parameters scale with body weight to the power of a certain exponent. nih.gov

The general allometric equation is:

Y = aW^b

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent. patsnap.com

For clearance, the exponent b is often found to be approximately 0.75, reflecting the relationship between metabolic rate and body weight. For volume of distribution, the exponent is often close to 1. nih.gov

In the context of Etoxeridine research, pharmacokinetic data obtained from studies using Etoxeridine-d4 in various animal models (e.g., mice, rats, dogs) would be plotted against their body weights on a log-log scale. The resulting linear relationship allows for the determination of the allometric exponent and coefficient. These values can then be used to predict the pharmacokinetic parameters in a species for which data is not yet available, such as a primate model or, preliminarily, humans. allucent.com

However, it is important to note that allometric scaling is a predictive tool and has its limitations. Differences in metabolic pathways and protein binding between species can lead to inaccuracies. nih.gov Therefore, these predictions are considered as a starting point for designing further studies.

Application of Etoxeridine D4 Hydrochloride in Metabolic Pathway Elucidation

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Microsomal Preparations (e.g., CYP450, UGT)

In vitro metabolic stability studies are fundamental in drug discovery and development, providing insights into a compound's susceptibility to metabolic enzymes. Etoxeridine-d4 hydrochloride serves as a crucial internal standard in these assays. When studying the metabolism of Etoxeridine, which is anticipated to be metabolized by cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes, this compound is co-incubated with the parent compound in the presence of isolated enzyme systems or microsomal preparations. d-nb.info

The primary role of this compound in these studies is to ensure accurate quantification of the parent drug, Etoxeridine, over time. By using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the peak area of Etoxeridine to that of this compound is measured. This ratio allows for the precise determination of the rate of disappearance of Etoxeridine, as the deuterated standard is not expected to be metabolized at the same rate and corrects for any variations in sample processing and analysis.

The primary metabolic pathways for many opioids include N-dealkylation and O-demethylation, often mediated by CYP3A4, CYP2D6, and CYP2C19. nih.govtandfonline.com For Etoxeridine, N-deethylation is a probable metabolic route. semanticscholar.org The stability of Etoxeridine can be assessed in human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

Table 1: Hypothetical In Vitro Metabolic Stability of Etoxeridine in Human Liver Microsomes

| Time (minutes) | Etoxeridine Concentration (µM) | This compound (Internal Standard) Peak Area | Calculated % Remaining of Etoxeridine |

| 0 | 1.00 | 500,000 | 100% |

| 5 | 0.85 | 498,000 | 85% |

| 15 | 0.60 | 501,500 | 60% |

| 30 | 0.35 | 499,500 | 35% |

| 60 | 0.10 | 502,000 | 10% |

This table illustrates the expected decline in the concentration of the parent drug over time, a key indicator of its metabolic stability.

Identification and Characterization of Etoxeridine Metabolites using Etoxeridine-d4 as a Metabolic Probe

The identification of metabolites is a critical step in understanding the biotransformation of a drug. This compound is instrumental in this process, acting as a metabolic probe. When Etoxeridine is incubated with metabolically active systems like hepatocytes or liver microsomes, a complex mixture of the parent drug and its metabolites is generated. diva-portal.org The presence of this compound helps in distinguishing true metabolites from background noise in the analytical chromatogram.

The deuterated standard and its corresponding deuterated metabolites will exhibit a characteristic mass shift of +4 Da compared to the unlabeled Etoxeridine and its metabolites. This "isotope doublet" pattern in the mass spectrum is a powerful tool for identifying potential metabolites. For instance, if Etoxeridine undergoes N-deethylation to form N-deethyl-Etoxeridine, the corresponding deuterated metabolite, N-deethyl-Etoxeridine-d2 (as one ethyl group with two deuterium (B1214612) atoms is removed), would also be formed from this compound. This allows for confident identification of the metabolic pathway. nih.gov

Table 2: Predicted Metabolites of Etoxeridine Identified Using this compound

| Putative Metabolite | Proposed Metabolic Transformation | Expected Mass Shift (Da) of Deuterated Metabolite |

| M1: N-deethyl-Etoxeridine | N-dealkylation | +2 |

| M2: Di-N-deethyl-Etoxeridine | Di-N-dealkylation | 0 |

| M3: Hydroxy-Etoxeridine | Hydroxylation | +4 |

| M4: Etoxeridine N-oxide | N-oxidation | +4 |

This table outlines potential metabolic transformations of Etoxeridine and the expected mass difference in their deuterated counterparts, facilitating their identification.

Elucidation of Enzyme Kinetics and Metabolic Reaction Mechanisms

Understanding the kinetics of the enzymes responsible for metabolizing a drug is crucial for predicting its in vivo behavior. This compound can be used to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the metabolism of Etoxeridine. d-nb.info

In these experiments, varying concentrations of Etoxeridine are incubated with specific recombinant CYP450 enzymes (e.g., CYP3A4, CYP2D6) or human liver microsomes, with a fixed concentration of this compound as the internal standard. nih.gov The rate of metabolite formation is measured at each substrate concentration. The use of the deuterated internal standard ensures the accuracy of these measurements, which are essential for constructing Michaelis-Menten plots and calculating Km and Vmax. These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate at which it can metabolize the drug.

Table 3: Hypothetical Enzyme Kinetic Parameters for Etoxeridine Metabolism

| Enzyme System | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) |

| Recombinant CYP3A4 | N-deethylation | 50 | 250 |

| Recombinant CYP2D6 | Hydroxylation | 15 | 80 |

| Human Liver Microsomes | Overall Metabolism | 35 | 400 |

This table provides a hypothetical summary of the kinetic parameters that could be determined for the metabolism of Etoxeridine by different enzyme systems.

Deuterium Isotope Effect Studies on Metabolic Transformations

The deuterium isotope effect is a phenomenon where the replacement of hydrogen with deuterium at a metabolic site can slow down the rate of a chemical reaction. plos.orgru.nl This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. By comparing the metabolism of Etoxeridine with that of this compound, researchers can investigate the rate-limiting steps in its metabolic pathways.

If the N-deethylation of Etoxeridine is a rate-limiting step, the metabolism of this compound to its N-deethylated metabolite will be significantly slower than that of Etoxeridine. researchgate.net This kinetic isotope effect (KIE) can be quantified and provides valuable information about the reaction mechanism. A significant KIE would suggest that the cleavage of the C-H bond on the ethyl group is a critical step in the metabolic process. The absence of a significant isotope effect would indicate that this bond cleavage is not rate-determining. plos.org

Table 4: Illustrative Deuterium Isotope Effect on Etoxeridine N-deethylation

| Compound | Rate of N-deethylation (pmol/min/mg protein) | Kinetic Isotope Effect (KIE) (kH/kD) |

| Etoxeridine (kH) | 200 | 4.0 |

| This compound (kD) | 50 |

This table demonstrates a hypothetical kinetic isotope effect, where the deuterated compound is metabolized at a slower rate, indicating that C-H bond cleavage is a rate-limiting step.

Investigation of Molecular and Cellular Pharmacological Interactions of Etoxeridine with Etoxeridine D4 As a Tool for Mechanistic Insights

Advanced Receptor Binding Assays and Radioligand Competition Studies (e.g., Dopamine (B1211576) Receptors, Opioid Receptors)

To determine the binding profile of Etoxeridine, competitive radioligand binding assays are a primary method. These assays measure the affinity of a test compound (Etoxeridine) for a specific receptor by assessing its ability to displace a known radioactive ligand ('radioligand') that is bound to the receptor. The primary targets for an opioid compound like Etoxeridine would be the mu (μ), delta (δ), and kappa (κ) opioid receptors painphysicianjournal.com. Given the structural similarities of some opioids to ligands for other receptors and the role of dopamine in opioid-related reward pathways, binding assays for dopamine receptors (e.g., D1, D2) would also be critical frontiersin.org.

In these experiments, cell membranes expressing a high concentration of the receptor of interest are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor, or [³H]-spiperone for the D2 dopamine receptor) and varying concentrations of the unlabeled competitor, Etoxeridine. The amount of radioligand displaced is measured, and from this data, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value is then converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

The use of Etoxeridine-d4 Hydrochloride in parallel analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would allow for the precise confirmation of Etoxeridine concentrations in the assay medium, ensuring the accuracy of the derived affinity constants.

Hypothetical Research Findings:

While specific data for Etoxeridine is not publicly available, a hypothetical binding profile for a pethidine-like opioid is presented below for illustrative purposes. It would be expected to show the highest affinity for the μ-opioid receptor, which is the primary target for most clinically used opioid analgesics nih.gov.

Table 1: Hypothetical Receptor Binding Affinity (Ki) of Etoxeridine

| Receptor Target | Radioligand | Hypothetical Ki (nM) |

| Mu-Opioid Receptor (MOR) | [³H]-DAMGO | 15 |

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE | 450 |

| Kappa-Opioid Receptor (KOR) | [³H]-U69,593 | 800 |

| Dopamine D2 Receptor | [³H]-Spiperone | > 10,000 |

This table is for illustrative purposes only. Actual experimental data for Etoxeridine is not available.

Ligand-Receptor Interaction Kinetics and Thermodynamic Analysis

Beyond binding affinity (a measure of equilibrium), the kinetics of how a ligand binds to and dissociates from its receptor (the 'on' rate, k_on, and 'off' rate, k_off) are critical determinants of its pharmacological effect nih.govnih.gov. A long residence time at the receptor (related to a slow k_off) can lead to a more sustained pharmacological action. These parameters are measured using advanced techniques like time-resolved Förster resonance energy transfer (TR-FRET) or surface plasmon resonance (SPR) bmglabtech.com.

Thermodynamic analysis, typically performed using Isothermal Titration Calorimetry (ITC), provides deeper insight into the forces driving the binding event unizar.esnih.gov. ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding enthalpy (ΔH) and entropy (ΔS). This information reveals whether the interaction is primarily driven by hydrogen bonds and van der Waals forces (enthalpy-driven) or by the hydrophobic effect and conformational changes (entropy-driven) unizar.es.

Hypothetical Research Findings:

A hypothetical kinetic and thermodynamic profile for Etoxeridine at the μ-opioid receptor is presented below. A slow dissociation rate would be a key finding, potentially indicating prolonged receptor activation.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for Etoxeridine Binding to the μ-Opioid Receptor

| Parameter | Description | Hypothetical Value |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | 5 x 10⁶ |

| k_off (s⁻¹) | Dissociation Rate Constant | 0.01 |

| Residence Time (min) | 1/k_off | 1.67 |

| ΔG (kcal/mol) | Gibbs Free Energy of Binding | -10.5 |

| ΔH (kcal/mol) | Enthalpy of Binding | -7.0 |

| -TΔS (kcal/mol) | Entropy of Binding | -3.5 |

This table is for illustrative purposes only. Actual experimental data for Etoxeridine is not available.

Second Messenger Pathway Investigations in Cellular Models

Upon an agonist binding to a G protein-coupled receptor (GPCR) like the opioid receptors, a conformational change triggers intracellular signaling cascades involving second messengers mdpi.com. For the μ-opioid receptor, which couples to inhibitory G proteins (Gαi/o), the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels transpopmed.orgfrontiersin.org.

Functional assays are used to quantify the effect of Etoxeridine on these pathways. For example, a GloSensor™ cAMP assay can be used in cells expressing the μ-opioid receptor to measure Etoxeridine-induced changes in cAMP levels in real-time mdpi.comresearchgate.net. Other assays, such as BRET-based G protein activation assays, can directly measure the engagement and activation of G proteins by the receptor bath.ac.uk. These assays determine the potency (EC₅₀) and efficacy (E_max) of the compound as an agonist. It is also important to investigate "biased agonism," where a ligand may preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), which can have significant implications for the drug's side-effect profile nih.govpnas.org.

Hypothetical Research Findings:

Etoxeridine would likely act as a full or partial agonist at the μ-opioid receptor, potently inhibiting cAMP production. Its activity at other opioid receptors would likely be significantly lower, consistent with the binding affinity data.

Table 3: Hypothetical Functional Activity of Etoxeridine in Second Messenger Assays

| Assay | Receptor | Hypothetical EC₅₀ (nM) | Hypothetical E_max (%) (vs. DAMGO) |

| cAMP Inhibition | Mu-Opioid Receptor | 50 | 95% (Full Agonist) |

| β-Arrestin2 Recruitment | Mu-Opioid Receptor | 750 | 60% (Partial Agonist) |

| G Protein Activation | Kappa-Opioid Receptor | > 5,000 | < 10% |

This table is for illustrative purposes only. Actual experimental data for Etoxeridine is not available.

Gene Expression Profiling in Preclinical Cellular Systems Following Etoxeridine Exposure

Chronic exposure to opioids can lead to adaptive changes within cells, including alterations in gene expression, which are thought to underlie tolerance and dependence nih.gov. To investigate this, preclinical cellular systems (e.g., neuroblastoma cell lines or primary neuron cultures) would be exposed to Etoxeridine over time. Following exposure, RNA would be extracted and subjected to transcriptome-wide analysis, such as RNA-sequencing.

This approach can identify entire networks of genes whose expression is up- or downregulated by Etoxeridine. A key gene of interest is c-Fos, an immediate early gene whose expression is often used as a marker for neuronal activation following a stimulus frontiersin.orgnih.gov. Studies would quantify changes in the mRNA levels of c-Fos and other genes implicated in opioid action, such as those related to receptor signaling (e.g., RGS proteins), neurotransmitter systems, and synaptic plasticity frontiersin.orgfrontiersin.org.

Hypothetical Research Findings:

Acute exposure to Etoxeridine would be expected to rapidly induce c-Fos expression in neuronal cells. Chronic exposure might lead to the downregulation of opioid receptor gene expression and upregulation of genes involved in compensatory signaling pathways, such as the adenylyl cyclase system.

Table 4: Hypothetical Changes in Gene Expression Following Chronic Etoxeridine Exposure in a Neuronal Cell Line

| Gene | Gene Product Function | Hypothetical Fold Change |

| OPRM1 | Mu-Opioid Receptor | -1.8 (Downregulation) |

| FOS | c-Fos Transcription Factor | +3.5 (Upregulation, acute) |

| RGS9 | Regulator of G-protein Signaling 9 | +1.5 (Upregulation) |

| CAMKII | CaM-Kinase II | +1.3 (Upregulation) |

This table is for illustrative purposes only. Actual experimental data for Etoxeridine is not available.

Considerations for Research Integrity and Controlled Substance Research

Adherence to Regulatory Frameworks for Research with Scheduled Compounds

Research involving scheduled compounds is meticulously regulated to prevent diversion and ensure public safety. In the United States, the Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing the Controlled Substances Act (CSA). The CSA categorizes drugs and other substances into five schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence. dea.govunco.edu

Etoxeridine, the parent compound of Etoxeridine-d4 Hydrochloride, is classified as a Schedule I substance. wikipedia.orgusdoj.gov Schedule I drugs are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. dea.gov Examples of other Schedule I substances include heroin, lysergic acid diethylamide (LSD), and marijuana. dea.govusdoj.gov As a deuterated analog of a Schedule I narcotic, this compound would be considered a controlled substance analogue and be subject to the same stringent regulatory controls as etoxeridine itself. dea.govusdoj.gov

Any researcher intending to work with a Schedule I compound like this compound must comply with a series of rigorous DEA requirements:

Registration: Researchers must obtain a specific DEA registration for Schedule I substances. usdoj.govumt.edu This involves submitting a DEA Form 225, along with a detailed research protocol and the investigator's curriculum vitae for evaluation. unco.eduprecisionformedicine.com This registration is location-specific, meaning a separate registration is required for each site where the substance will be stored or used. precisionformedicine.compitt.edu

Protocol Submission: A detailed protocol must be submitted to the DEA outlining the research objectives, the quantity of the substance to be used, and the security measures in place. ecfr.gov For studies involving human subjects, additional review by the State Attorney General's office may be required. uci.edu

Procurement: Ordering and receiving Schedule I substances is a tightly controlled process. Researchers must use a specific DEA Form 222 for any orders of Schedule I and II substances. precisionformedicine.comwvu.edu These forms are unique to each registrant and must be meticulously completed and maintained. wvu.edunih.gov

Security and Storage: The DEA mandates strict security measures for storing Schedule I substances to prevent theft or diversion. These include storage in a securely locked, substantially constructed cabinet or safe. pitt.edu Depending on the quantity, an alarm system may also be required. wvu.edu Access to these substances must be limited to the principal investigator and authorized personnel who have undergone appropriate screening. pitt.edu

Record-Keeping: Meticulous and current records must be maintained for every controlled substance, documenting its receipt, use, and disposal. unco.edu These records, including inventories and order forms, must be readily available for DEA inspection and kept for at least two years. precisionformedicine.com Inventories for Schedule I and II drugs must be kept separate from all other records. unco.edu

Ethical Considerations in Preclinical Research Model Selection and Use

Given the societal impact of opioid use disorder, there is a clear scientific and ethical imperative to develop more effective treatments. nih.govresearchgate.net Preclinical research using animal models is a critical component of this effort, providing essential insights into the biological mechanisms of addiction and allowing for the screening of potential new therapies. taconic.comnih.gov However, the use of animals in research, particularly in the study of addiction, carries significant ethical responsibilities.

When considering research with a compound like this compound, several ethical principles must guide the selection and use of preclinical models:

Justification and Translational Value: The use of animal models must be scientifically justified. Researchers have an ethical obligation to argue why the specific drug being tested has a greater chance of success than similar compounds that may have failed in the past. srce.hr The chosen model should be a valid representation of the human condition it aims to mimic, increasing the probability of a successful and meaningful outcome. srce.hr Animal studies have been crucial in understanding the biology of drug addiction, and results from animal models of drug self-administration often parallel human drug-taking behavior, validating their use. nih.gov

The Three R's (Replacement, Reduction, Refinement): A cornerstone of ethical animal research is the principle of the Three R's. Researchers should strive to:

Replace animal models with non-animal methods whenever possible.

Reduce the number of animals used to the minimum necessary to obtain statistically significant results.

Refine experimental procedures to minimize any potential pain, suffering, or distress to the animals.

Model Selection: Various animal models are used to study different aspects of opioid addiction. researchgate.net Common models include:

Self-Administration: This is considered a gold standard model where animals learn to perform a task, such as pressing a lever, to receive a dose of a drug. taconic.comnih.gov It is a valuable tool for assessing the abuse potential of a substance and for screening potential treatments for addiction. taconic.com

Conditioned Place Preference (CPP): In this model, the rewarding effects of a drug are paired with a specific environment. An animal's preference for the drug-paired environment is then measured as an indicator of the drug's rewarding properties. This model has shown good correspondence with self-administration studies for opioids. taconic.com

Humane Endpoints: Clear criteria, or "humane endpoints," should be established before the study begins to determine when an animal should be removed from the study to prevent unnecessary suffering. srce.hr This includes defining points at which a study should be terminated due to severe adverse effects or a clear lack of any desired effect. srce.hr

The ethical oversight of this research is typically managed by an Institutional Animal Care and Use Committee (IACUC), which reviews and approves all animal research protocols to ensure they meet ethical and regulatory standards.

Data Management and Reproducibility in Controlled Substance Research

The scientific community is facing a "reproducibility crisis," where the findings of many preclinical studies are difficult or impossible to replicate. nih.govlqventures.comtrilogywriting.com This issue has significant consequences, eroding public trust in biomedical research and leading to a waste of resources, particularly in the pharmaceutical industry where drug development relies heavily on preclinical data. lqventures.comtrilogywriting.com For research involving controlled substances like this compound, where the potential for societal impact is high, rigorous data management and a commitment to reproducibility are paramount.

Effective data management and ensuring reproducibility are interconnected disciplines that form the foundation of credible scientific research. ox.ac.uk Key practices include:

Standardized Data Management: The lack of standardized data products is a major barrier to the secondary analysis of valuable research data. nih.gov Implementing a robust data management plan from the outset of a study is crucial. This includes:

Standard Operating Procedures (SOPs): Following strict and consistent procedures for how data is recorded across all time points and experiments helps to minimize variability. medipharmsolutions.com

Centralized Data Management: Using dedicated data management tools and software can facilitate consistent data collection, secure storage, and easier retrieval for analysis. medipharmsolutions.comataccama.com

Harmonization: Whenever possible, data structures, variable names, and definitions should be harmonized across studies to facilitate secondary data analysis and meta-analyses. nih.govresearchgate.net

Enhancing Transparency and Rigor: Several measures can be taken to improve the transparency and reproducibility of research:

Preregistration: Specifying data analysis plans before a study begins can decrease selective reporting and bias. nih.gov

Open Science Practices: Sharing raw data and analysis scripts publicly, when appropriate, improves transparency and allows other researchers to verify findings. lqventures.comnih.gov

Detailed Protocols: Providing highly detailed experimental protocols allows other laboratories to more easily replicate the experiments. nih.gov

Accurate and Thorough Reporting: Comprehensive reporting is essential for reproducibility. This includes reporting not only positive findings but also negative or null results, which provides a more complete and unbiased evidence base. srce.hrculturecollections.org.uk Adherence to reporting guidelines, such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, can significantly improve the quality and transparency of preclinical research reporting. nih.gov

By embracing these principles, researchers studying novel compounds like this compound can ensure their work is credible, verifiable, and contributes meaningfully and responsibly to the advancement of science.

Future Research Directions and Innovative Applications

Exploration of Etoxeridine-d4 Hydrochloride in Targeted Proteomics and Metabolomics Research

Targeted proteomics and metabolomics are powerful approaches for identifying and quantifying specific sets of proteins and metabolites to uncover biomarkers for disease, monitor therapeutic efficacy, and understand pathological mechanisms. nih.govmdpi.com The accuracy and reproducibility of these techniques, particularly when using mass spectrometry, are highly dependent on the use of appropriate internal standards to correct for variability during sample preparation and analysis. texilajournal.comfrontiersin.org

This compound serves as an ideal internal standard for the precise quantification of Etoxeridine in complex biological matrices like plasma, serum, and tissue. lcms.czresearchgate.net Future research could leverage this tool to investigate the impact of Etoxeridine on specific protein expression profiles or metabolic pathways. For instance, targeted studies could be designed to:

Quantify Key Metabolic Enzymes: Use this compound to accurately measure Etoxeridine levels while simultaneously quantifying the expression of cytochrome P450 enzymes involved in its metabolism.

Monitor Biomarkers of Efficacy or Off-Target Effects: In preclinical models, researchers could correlate accurately measured concentrations of Etoxeridine with changes in specific neuropeptides, signaling proteins, or metabolic markers associated with analgesia and other physiological responses. olink.com

Elucidate Drug Resistance Mechanisms: In studies exploring tolerance to opioids, the integration of proteomics and metabolomics could reveal changes in receptor expression or downstream signaling pathways. frontiersin.org Accurate drug quantification using this compound would be essential to distinguish between pharmacokinetic and pharmacodynamic tolerance.

The integration of data from these "omics" technologies, underpinned by precise quantification, can provide a more comprehensive understanding of a drug's biological impact. frontiersin.org

Development of Novel Analytical Platforms for High-Throughput this compound Quantification

The demand for rapid and sensitive analytical methods in drug discovery and clinical research necessitates the development of high-throughput platforms. ojp.gov For Etoxeridine, and by extension its deuterated internal standard, future efforts will likely focus on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. lcms.czxjtu.edu.cn These platforms offer significant advantages in speed and sensitivity, allowing for the processing of large numbers of samples. lcms.cz

Key areas of development include:

Miniaturization and Automation: The use of automated sample preparation techniques can reduce manual errors and increase throughput. texilajournal.com Coupling these with micro-sampling techniques, such as volumetric absorptive microsampling (VAMS), would facilitate easier sample collection in preclinical and clinical studies. unisa.edu.au

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) offers the ability to perform untargeted screening and retrospective data analysis, which can be invaluable for identifying previously unknown metabolites of Etoxeridine in a single analytical run. kcl.ac.uk

Optimized Chromatographic Methods: Developing rapid gradient elution methods can significantly shorten analysis times, a critical factor for high-throughput screening. xjtu.edu.cn

A typical UHPLC-MS/MS method would monitor specific mass-to-charge (m/z) transitions for the parent drug and the internal standard. This is known as Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Etoxeridine | 406.2 | 172.1 | Analyte |

| This compound | 410.2 | 176.1 | Internal Standard |

This table presents hypothetical, yet plausible, mass spectrometry transitions for Etoxeridine and its d4-labeled internal standard. The difference in mass allows the instrument to distinguish between the analyte and the standard.

Computational Chemistry and Molecular Modeling to Predict Deuteration Effects and Metabolic Outcomes

Computational chemistry provides powerful in silico tools to predict how subtle molecular changes, like deuteration, can impact a drug's behavior. tarosdiscovery.com The replacement of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov If this bond is broken during a rate-limiting step of metabolism, a slower metabolic rate is observed, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govscielo.org.mx

Future research can employ molecular modeling to:

Predict Metabolic Soft Spots: Identify the specific sites on the Etoxeridine molecule most susceptible to metabolic breakdown by enzymes like cytochrome P450s.

Quantify the Kinetic Isotope Effect: Use quantum mechanical calculations to predict the theoretical magnitude of the DKIE upon deuteration at different positions, guiding the synthesis of more stable drug candidates. plos.org

Model Receptor Binding: Simulate the interaction of Etoxeridine with the µ-opioid receptor to understand how deuteration might subtly alter binding affinity or receptor activation dynamics, although this effect is generally less pronounced than metabolic effects. plos.org

These computational approaches can significantly de-risk and accelerate the drug development process by prioritizing the synthesis of molecules with more favorable pharmacokinetic profiles. tarosdiscovery.com

| Parameter | Etoxeridine (Hypothetical) | Deuterated Etoxeridine (Predicted) | Rationale |

|---|---|---|---|

| Metabolic Clearance | High | Lower | Kinetic Isotope Effect slows metabolism nih.gov |

| Half-life (t½) | Short | Longer | Reduced clearance leads to longer persistence scielo.org.mx |

| Bioavailability | Moderate | Higher | Reduced first-pass metabolism nih.gov |

This table illustrates the predictable impact of strategic deuteration on the pharmacokinetic profile of a drug like Etoxeridine, based on established principles.

Integration of this compound Data into Systems Pharmacology Models

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates data from multiple sources to simulate the complex interactions between a drug, a biological system, and disease progression. nih.govresearchgate.net These models can help predict a drug's efficacy and safety profile in different patient populations. wright.edu

The precise pharmacokinetic data obtained using this compound as an internal standard is a critical input for building robust QSP models for Etoxeridine. plos.org This data forms the foundation upon which other layers of biological complexity are built.

Future integration would involve:

Developing PBPK Models: Physiologically-based pharmacokinetic (PBPK) models use drug-specific data (like solubility and metabolic rates) and system-specific data (like organ blood flow) to predict drug distribution throughout the body. wright.edu Data from studies using this compound would be essential for validating these models.

Linking Pharmacokinetics to Pharmacodynamics: The QSP model would connect the predicted concentration of Etoxeridine in the brain to its binding to µ-opioid receptors and the subsequent signaling cascade that leads to analgesia. plos.org

Simulating Clinical Scenarios: Once validated, the model could be used to explore different dosing regimens, predict drug-drug interactions, and identify patient subpopulations (e.g., based on genetic variants in metabolic enzymes) who might respond differently to the drug. nih.govwright.edu

By providing the accurate concentration-time data, the use of this compound is fundamental to the "quantitative" aspect of QSP, enabling more informed and predictive drug development for a new generation of analgesics. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Etoxeridine-d4 Hydrochloride with high isotopic purity?

- Answer : Synthesis of deuterated compounds like this compound requires precise incorporation of deuterium atoms at specified positions. Key steps include:

- Deuterium labeling : Use deuterated precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions to minimize isotopic exchange .

- Purification : Employ reverse-phase HPLC or column chromatography to isolate the target compound, ensuring removal of non-deuterated impurities .

- Characterization : Validate isotopic purity using mass spectrometry (MS) for deuterium incorporation analysis and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following protocol:

- Sample preparation : Extract the compound using protein precipitation (e.g., acetonitrile) or solid-phase extraction .

- Calibration standards : Prepare deuterated internal standards (e.g., Etoxeridine-d4) to correct for matrix effects and ionization variability .

- Chromatographic conditions : Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and column (C18) to achieve baseline separation .

- Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and sensitivity (LOD < 1 ng/mL) per ICH guidelines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow institutional chemical hygiene plans and SDS guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Waste disposal : Collect deuterated waste separately in labeled containers for incineration or specialized treatment .

- Emergency procedures : Train staff on spill containment (e.g., absorbent materials) and first-aid measures (e.g., eye rinsing stations) .

Advanced Research Questions

Q. How can isotopic effects influence the pharmacological activity of this compound, and how are these effects mitigated?

- Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability or binding affinity. Mitigation strategies include:

- Comparative studies : Co-administer non-deuterated Etoxeridine to assess differences in pharmacokinetic parameters (e.g., half-life, clearance) .

- Computational modeling : Predict KIE impacts using density functional theory (DFT) to optimize deuterium placement .

- In vitro assays : Use cytochrome P450 inhibition studies to evaluate metabolic stability changes due to deuteration .

Q. What strategies resolve discrepancies in deuterium incorporation data across multiple analytical batches?

- Answer : Address variability through:

- Cross-validation : Compare results from orthogonal methods (e.g., NMR for positional analysis and MS for isotopic abundance) .

- Statistical analysis : Apply ANOVA or t-tests to identify systematic errors in synthesis or measurement .

- Batch documentation : Record reaction conditions (temperature, solvent purity) and instrument calibration logs to trace inconsistencies .

Q. How can researchers optimize detection limits for trace-level this compound in environmental samples?

- Answer : Enhance sensitivity via:

- Pre-concentration : Use solid-phase extraction (SPE) cartridges to enrich samples .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns from background noise .

- Method validation : Test recovery rates (80–120%) and limit of quantification (LOQ) in representative matrices (e.g., water, soil) .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

- Answer : Design includes:

- Isotopic tracing : Use deuterated standards to track metabolites via MS fragmentation patterns .

- In vitro models : Utilize hepatocyte or microsomal assays to identify phase I/II metabolism .

- Data integration : Combine metabolomics datasets with pathway analysis tools (e.g., MetaboAnalyst) to map biotransformation routes .

Methodological Notes

- Literature Review : Use databases like PubMed and PubChem with search terms “deuterated opioids” + “pharmacokinetics” to identify relevant studies. Exclude non-peer-reviewed sources .

- Data Presentation : Include tables for analytical parameters (e.g., retention time, m/z ratios) and figures for metabolic pathways. Raw data should be archived in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.